molecular formula C18H28INO B12752560 (+-)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide CAS No. 120522-49-8

(+-)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide

Cat. No.: B12752560
CAS No.: 120522-49-8
M. Wt: 401.3 g/mol
InChI Key: GTTJVEOUMVQJGX-OZCCPRHWSA-M
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Description

(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidinium core with a trans-2-hydroxycyclohexyl and a phenyl group, making it an interesting subject for studies in chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide typically involves the following steps:

    Formation of the Piperidinium Core: The piperidinium core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the trans-2-Hydroxycyclohexyl Group: This step involves the addition of the trans-2-hydroxycyclohexyl group to the piperidinium core under controlled conditions.

    Addition of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide as the reagent.

Industrial Production Methods

Industrial production of (±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the piperidinium core or the phenyl group.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like phenyl halides and alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced piperidinium derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trans-2-hydroxycyclohexyl group plays a crucial role in its binding affinity and specificity, while the phenyl group contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidine
  • N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperazine
  • N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpyrrolidine

Uniqueness

(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide is unique due to its iodide salt form, which enhances its solubility and reactivity. The combination of the trans-2-hydroxycyclohexyl and phenyl groups also provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

120522-49-8

Molecular Formula

C18H28INO

Molecular Weight

401.3 g/mol

IUPAC Name

(1S)-2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)cyclohexan-1-ol;iodide

InChI

InChI=1S/C18H28NO.HI/c1-19(17-9-5-6-10-18(17)20)13-11-16(12-14-19)15-7-3-2-4-8-15;/h2-4,7-8,16-18,20H,5-6,9-14H2,1H3;1H/q+1;/p-1/t16?,17?,18-,19?;/m0./s1

InChI Key

GTTJVEOUMVQJGX-OZCCPRHWSA-M

Isomeric SMILES

C[N+]1(CCC(CC1)C2=CC=CC=C2)C3CCCC[C@@H]3O.[I-]

Canonical SMILES

C[N+]1(CCC(CC1)C2=CC=CC=C2)C3CCCCC3O.[I-]

Origin of Product

United States

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